1-Methyl-4-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]piperazine;oxalic acid
Overview
Description
1-Methyl-4-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]piperazine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a phenoxyethyl group and an oxalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]piperazine;oxalic acid typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 4-methyl-2-prop-2-enylphenol: This intermediate can be synthesized through the alkylation of 4-methylphenol with prop-2-enyl bromide under basic conditions.
Formation of 4-methyl-2-prop-2-enylphenoxyethyl chloride: The phenol intermediate is then reacted with ethylene oxide to form the corresponding phenoxyethanol, which is subsequently converted to the chloride derivative using thionyl chloride.
Synthesis of 1-Methyl-4-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]piperazine: The phenoxyethyl chloride is reacted with 1-methylpiperazine in the presence of a base such as triethylamine to yield the desired piperazine derivative.
Formation of the oxalic acid salt: The final step involves the reaction of the piperazine derivative with oxalic acid to form the oxalic acid salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]piperazine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The phenolic and alkyl groups can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-Methyl-4-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]piperazine;oxalic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]piperazine;oxalic acid involves its interaction with specific molecular targets and pathways. The phenoxyethyl group may interact with cellular receptors or enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the oxalic acid moiety may contribute to its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-[2-(4-methylphenoxy)ethyl]piperazine: Lacks the prop-2-enyl group, resulting in different chemical properties and reactivity.
4-Methyl-2-prop-2-enylphenol: A precursor in the synthesis of the target compound, with distinct chemical behavior.
1-Methylpiperazine: A simpler piperazine derivative without the phenoxyethyl substitution.
Uniqueness
1-Methyl-4-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]piperazine;oxalic acid is unique due to the combination of its functional groups, which impart specific chemical properties and potential applications. The presence of the phenoxyethyl group enhances its reactivity and potential bioactivity, while the piperazine ring provides structural stability and binding affinity.
Properties
IUPAC Name |
1-methyl-4-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.C2H2O4/c1-4-5-16-14-15(2)6-7-17(16)20-13-12-19-10-8-18(3)9-11-19;3-1(4)2(5)6/h4,6-7,14H,1,5,8-13H2,2-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNVJPXKZVGEOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2CCN(CC2)C)CC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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